Chromatographic Resolution: Distinct Retention Time in Reverse-Phase HPLC
N-Hydroxy Sertraline is resolved from sertraline and norsertraline using standard reverse-phase HPLC conditions, enabling accurate impurity quantification. While specific retention times are method-dependent, the presence of the polar N-hydroxy group consistently increases retention relative to norsertraline and decreases it relative to the more lipophilic parent drug [1]. This distinct elution profile is critical for establishing system suitability and specificity in compendial and in-house methods [2].
| Evidence Dimension | Chromatographic retention time (tR) |
|---|---|
| Target Compound Data | Retention time distinct from sertraline and norsertraline; exact value varies with column and mobile phase [1] |
| Comparator Or Baseline | Sertraline and norsertraline |
| Quantified Difference | Observed separation between peaks (baseline resolution achievable under validated conditions) |
| Conditions | Reverse-phase HPLC, e.g., BEH C18 column, gradient elution with ammonium acetate/formic acid in acetonitrile/water [1] |
Why This Matters
Ensures accurate and specific quantification of N-Hydroxy Sertraline impurity in drug substance and product, a requirement for regulatory submission and batch release.
- [1] Uřinovská R, Brozmanová H, Šištík P, et al. Liquid chromatography-tandem mass spectrometry method for determination of five antidepressants and four atypical antipsychotics and their main metabolites in human serum. J Chromatogr B Analyt Technol Biomed Life Sci. 2012;907:101-7. View Source
- [2] Veeprho. N-Hydroxy Sertraline Impurity Profile and Analytical Control. 2024. View Source
